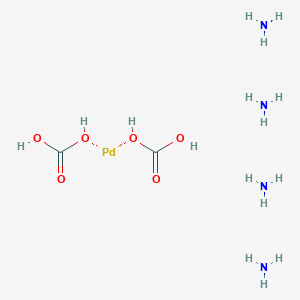![molecular formula C24H19NO8S2 B12057380 N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide](/img/structure/B12057380.png)
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety, and its functional groups, including hydroxyl, oxo, and sulfonylsulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide typically involves multiple steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a condensation reaction between a benzofuran derivative and a xanthene derivative under acidic conditions.
Introduction of Hydroxyl and Oxo Groups: Hydroxyl and oxo groups are introduced through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Sulfonylsulfanyl Group: The sulfonylsulfanyl group is attached via a nucleophilic substitution reaction, where a sulfonyl chloride reacts with a thiol group in the presence of a base like triethylamine.
Final Amide Formation: The final step involves the formation of the amide bond through a coupling reaction between the intermediate compound and a suitable amine, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology
In biological research, it may serve as a fluorescent probe due to its xanthene moiety, which is known for its fluorescence properties.
Medicine
Industry
In the industrial sector, it could be used in the development of dyes and pigments, given its structural similarity to known chromophores.
Mechanism of Action
The mechanism by which N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide exerts its effects is largely dependent on its functional groups. The hydroxyl and oxo groups can participate in redox reactions, while the sulfonylsulfanyl group can engage in nucleophilic substitution. These interactions can modulate various molecular targets and pathways, such as oxidative stress pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Shares the xanthene core but lacks the sulfonylsulfanyl and amide groups.
Rhodamine: Another xanthene derivative with different substituents, often used as a fluorescent dye.
Eosin: Contains a similar spiro structure but with different functional groups.
Properties
Molecular Formula |
C24H19NO8S2 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide |
InChI |
InChI=1S/C24H19NO8S2/c1-35(30,31)34-9-8-22(28)25-13-2-5-17-16(10-13)23(29)33-24(17)18-6-3-14(26)11-20(18)32-21-12-15(27)4-7-19(21)24/h2-7,10-12,26-27H,8-9H2,1H3,(H,25,28) |
InChI Key |
POOIBGNQWPPXKY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


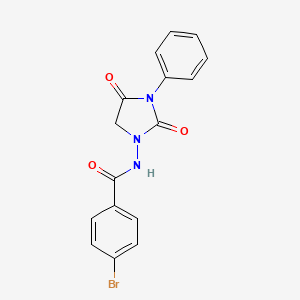

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
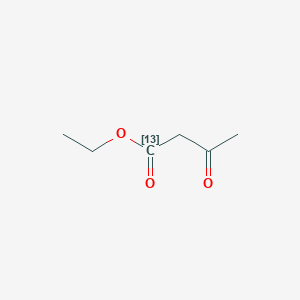
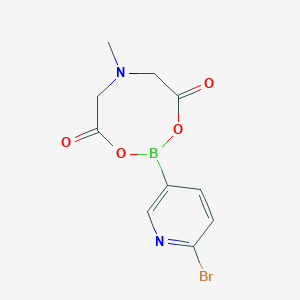
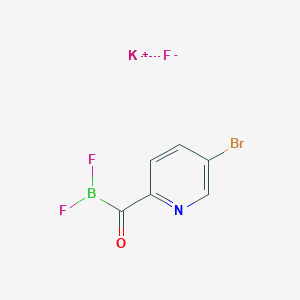
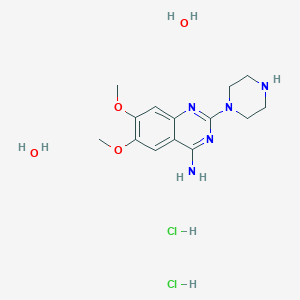
![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)

